1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol
CAS No.:
Cat. No.: VC19750274
Molecular Formula: C18H17NOS
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NOS |
|---|---|
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-1-phenylpent-4-en-1-ol |
| Standard InChI | InChI=1S/C18H17NOS/c1-2-3-13-18(20,14-9-5-4-6-10-14)17-19-15-11-7-8-12-16(15)21-17/h2,4-12,20H,1,3,13H2 |
| Standard InChI Key | YVBHEHBOSRZWQI-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCC(C1=CC=CC=C1)(C2=NC3=CC=CC=C3S2)O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzothiazole ring—a bicyclic structure comprising a benzene fused to a thiazole—connected to a phenyl group through a pent-4-en-1-ol chain. This arrangement introduces multiple sites for chemical modification, including the thiazole nitrogen, the alkenol double bond, and the hydroxyl group. Conflicting reports exist regarding its molecular formula: VulcanChem lists it as C₁₈H₁₇NOS (molecular weight: 295.4 g/mol), while other sources suggest C₂₁H₂₀N₂OS. This discrepancy may arise from differences in synthetic routes or analytical methods.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇NOS | |
| Molecular Weight | 295.4 g/mol | |
| CAS Number | Not publicly listed | - |
| Boiling Point | Unreported | - |
| Melting Point | Unreported | - |
Spectroscopic Identification
Structural validation relies on techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The benzothiazole moiety typically exhibits aromatic proton signals in the δ 7.2–8.1 ppm range in ¹H NMR, while the alkenol chain shows distinct peaks for the hydroxyl group (δ 1.5–2.5 ppm) and the double bond (δ 5.2–5.8 ppm). IR spectra confirm the presence of -OH (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) groups.
Synthetic Methodologies
Photocatalytic Radical Aroylation
A breakthrough synthesis involves photocatalytic radical aroylation using fac-Ir(ppy)₃ as a catalyst under blue LED light . In this method, 1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol reacts with aryl halides (e.g., 2-trifluoromethylbenzoyl chloride) in dimethylacetamide (DMA) at 23°C, achieving yields up to 90% . The mechanism proceeds via:
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Radical initiation: The photocatalyst generates aryl radicals from aroyl chlorides.
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Alkene addition: Radicals add to the alkenol double bond, forming a carbon-centered intermediate.
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Migration and oxidation: Distal-group migration (e.g., benzothiazolyl) followed by oxidation yields β-functionalized diketones .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | fac-Ir(ppy)₃ (1 mol%) |
| Solvent | DMA (0.100 M) |
| Temperature | 23°C |
| Light Source | 100W blue LED |
| Reaction Time | 22 hours |
Alternative Routes
Chemical Reactivity and Functionalization
Electrophilic Additions
The alkenol moiety undergoes electrophilic additions at the double bond. For example, bromination in dichloromethane yields dibromo derivatives, while epoxidation with mCPBA forms epoxides. These reactions expand the compound’s utility in constructing polyfunctional molecules.
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the alkenol to a ketone, enabling further cyclization reactions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing a pentanol derivative.
Substitution Reactions
The hydroxyl group participates in Mitsunobu reactions with phenols or thiols, forming ethers or thioethers. Additionally, the benzothiazole nitrogen can be alkylated or acylated under basic conditions.
Applications in Drug Discovery and Material Science
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Its modular structure allows for targeted modifications:
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Lipophilicity tuning: Substituents on the phenyl group adjust logP values for blood-brain barrier penetration.
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Bioisosteric replacements: Replacing the benzothiazole with other heterocycles (e.g., benzimidazole) alters target selectivity.
Photocatalytic Applications
In materials science, the compound’s photoreactivity enables its use in organic light-emitting diodes (OLEDs) and photocatalysts . Its Ir-catalyzed reactions exemplify sustainable synthesis strategies under mild conditions .
Challenges and Future Directions
Synthetic Optimization
Current limitations include the high cost of Ir-based catalysts and moderate yields in non-optimized reactions . Exploring earth-abundant catalysts (e.g., Cu or Fe complexes) could enhance scalability.
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to validate the compound’s pharmacological potential. Priority areas include:
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Toxicity screening: Acute and chronic toxicity in model organisms.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
Computational Modeling
Machine learning models could predict novel derivatives with improved bioactivity. Quantum mechanical calculations may also elucidate reaction mechanisms for rational catalyst design .
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